(4,5,6,7-Tetrahydro-benzothiazol-2-yl)-methanol
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZKCUGRSNVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40516-71-0 | |
| Record name | (4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with formaldehyde, followed by cyclization to form the benzothiazole ring. The methanol group can then be introduced through a subsequent reaction with methanol under acidic or basic conditions .
Industrial Production Methods
Industrial production of (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-methanol may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydro-benzothiazol-2-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Table 1: Chemical Reactions of (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-methanol
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Conversion to dihydro or tetrahydro derivatives | Lithium aluminum hydride, sodium borohydride |
| Substitution | Replacement of the methanol group with other functional groups | Amines, thiols |
Chemistry
In synthetic chemistry, (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-methanol serves as a building block for more complex molecules. Its unique structure allows for the development of new compounds with potential applications in various fields.
Biology
The compound has been investigated for its antimicrobial properties . Studies suggest that it may inhibit bacterial enzymes or disrupt cell membranes, making it a candidate for developing new antimicrobial agents. For example, its efficacy against specific bacterial strains has been documented in recent studies .
Medicine
In medicinal chemistry, (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-methanol has shown potential therapeutic effects:
- Anti-inflammatory Activity : Research indicates that this compound may modulate inflammatory pathways.
- Anticancer Activity : It has been explored as a dual kinase inhibitor that could impact cancer cell proliferation .
Case Study: Anticancer Mechanism
A study highlighted the compound's ability to affect certain kinase pathways involved in cancer progression. The mechanism involves interaction with specific molecular targets leading to apoptosis in cancer cells .
Industrial Applications
In industry, (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-methanol is utilized in the production of dyes and pigments. Its unique chemical structure allows it to be incorporated into various formulations that require specific color properties or stability.
Table 2: Comparison with Related Compounds
| Compound Name | Unique Features |
|---|---|
| (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-formamide | Lacks the methanol group; different reactivity |
| (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-acetonitrile | Different functional group leading to varied applications |
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
(a) (6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-methanol
- Structure : Differs by the addition of two methyl groups at the 6-position of the cyclohexene ring.
- This modification may enhance membrane permeability in biological systems .
(b) 2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-acetonitrile
- Structure : Replaces the hydroxymethyl group with a nitrile (-CN) substituent.
- Impact: The nitrile group introduces electron-withdrawing effects, altering reactivity in nucleophilic additions. It also reduces hydrogen-bonding capacity, likely diminishing aqueous solubility compared to the methanol derivative .
(c) (4-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-yl)-piperidin-4-yl-amine
- Structure : Incorporates a phenyl group at the 4-position and a piperidinyl-amine substituent.
- Impact: The phenyl group enhances π-π stacking interactions, while the amine moiety introduces basicity. These features make this compound more suited for receptor-targeted applications, such as kinase inhibition, compared to the simpler methanol derivative .
Functional Group Comparisons
Biological Activity
(4,5,6,7-Tetrahydro-benzothiazol-2-yl)-methanol is a heterocyclic compound characterized by a unique benzothiazole structure fused with a tetrahydro component and a methanol group. This compound has garnered attention for its diverse biological activities, making it a subject of various research studies. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a benzothiazole ring which is known for its significant role in medicinal chemistry due to its ability to interact with various biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-methanol, exhibit notable antimicrobial properties against various pathogens:
- Mechanism : The antimicrobial activity is primarily attributed to the compound's ability to inhibit bacterial enzymes or disrupt cell membranes.
- Case Study : A study demonstrated that compounds with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli, supporting the potential use of (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-methanol in treating infections .
2. Anticancer Activity
The anticancer potential of (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-methanol has been explored through various studies:
- Mechanism : The compound may function as a dual kinase inhibitor, impacting pathways regulated by enzymes such as casein kinase 2 (CK2) and glycogen synthase kinase-3 beta (GSK3β).
- Research Findings : In vitro studies have shown that the compound can induce apoptosis in cancer cells. For instance, derivatives with similar benzothiazole scaffolds displayed IC50 values indicating significant cytotoxicity against different cancer cell lines .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-methanol relative to other benzothiazole derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-benzothiazole | Contains an amino group on the benzothiazole ring | Exhibits strong antimicrobial activity |
| 4-Methyl-benzothiazole | Methyl substitution on the benzothiazole ring | Enhanced lipophilicity; better membrane penetration |
| 2-Hydroxy-benzothiazole | Hydroxyl group addition | Increased solubility; potential for hydrogen bonding |
This table illustrates how structural modifications can influence biological activity.
The mechanism by which (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-methanol exerts its biological effects involves:
- Enzyme Inhibition : It interacts with specific enzymes critical for cellular functions.
- Cell Membrane Disruption : The compound may alter membrane integrity in microbial cells.
Research Findings Summary
Recent studies have provided insights into the biological activities of (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-methanol:
- Antimicrobial Studies : Demonstrated effectiveness against various bacterial strains.
- Cytotoxicity Tests : Showed significant anticancer activity in multiple cell lines.
- Mechanistic Insights : Identified potential pathways affected by the compound.
Q & A
Q. How can reaction conditions be optimized for synthesizing (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-methanol?
Methodological Answer: Optimization involves selecting catalysts, solvents, and energy-efficient techniques. For example:
- Microwave-assisted synthesis (e.g., 300 W irradiation for 6 minutes) reduces reaction time and improves yield compared to traditional reflux .
- Silica gel as a solid support in solvent-free conditions minimizes side reactions and simplifies purification .
- Catalysts like glacial acetic acid (5 drops) in ethanol under reflux enhance selectivity for intermediates, as seen in analogous benzothiazole syntheses .
Key Parameters Table:
| Parameter | Example Conditions | Impact on Yield/Selectivity |
|---|---|---|
| Solvent | Ethanol, THF | Polarity affects solubility |
| Catalyst | Acetic acid, Pd(PPh₃)₂Cl₂ | Accelerates key steps |
| Energy Source | Microwave (300 W) vs. Reflux | Faster kinetics, higher yield |
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural validation:
- ¹H/¹³C NMR : Assigns proton environments (e.g., tetrahydro ring signals at δ 1.5–2.5 ppm) and confirms methanol (-CH₂OH) substitution .
- Mass Spectrometry (MS) : Identifies molecular ion peaks (e.g., m/z 211 [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validates purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
- FT-IR : Confirms functional groups (e.g., O-H stretch ~3200–3400 cm⁻¹) .
Q. How does the reactivity of the benzothiazole core influence derivatization?
Methodological Answer: The benzothiazole moiety undergoes regioselective reactions:
- Electrophilic Substitution : The thiazole sulfur directs substitutions to the 5- or 7-positions under acidic/basic conditions .
- Methanol Functionalization : The -CH₂OH group can be oxidized (e.g., to a carboxylic acid) or esterified using anhydrides (e.g., acetic anhydride) .
- Heterocycle Fusion : Reactivity with triazoles or oxadiazoles (e.g., via Huisgen cycloaddition) expands bioactivity screening .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, focusing on hydrogen-bonding networks (e.g., O-H···N interactions in the tetrahydro ring) .
- OLEX2 Workflow : Integrate structure solution (SHELXD), refinement (SHELXL), and visualization to validate bond angles/distances .
- Twinning Analysis : Employ SHELXL’s TWIN/BASF commands for high-resolution data affected by twinning .
Refinement Metrics Example:
| Parameter | Target Range | Observed Value |
|---|---|---|
| R-factor | < 0.05 | 0.042 |
| C-C bond length | 1.50–1.54 Å | 1.52 Å |
Q. What computational strategies predict electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d,p) to model frontier orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Conformational Analysis : Spartan or Gaussian software identifies low-energy conformers (e.g., equatorial vs. axial -CH₂OH orientation) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., methanol’s role in stabilizing polar intermediates) .
Q. How to address contradictions in bioactivity data across studies?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) with standardized protocols .
- Enzyme Inhibition Profiling : Compare IC₅₀ values across isoforms (e.g., COX-2 vs. COX-1) to clarify selectivity .
- Iterative Data Triangulation : Cross-reference NMR purity, elemental analysis, and bioassay results to isolate confounding factors .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Molecular Docking : AutoDock Vina predicts binding poses with target proteins (e.g., DNA gyrase for antimicrobial activity) .
- Metabolomic Profiling : LC-MS/MS tracks metabolic intermediates in cell cultures exposed to the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
